5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Description
Properties
IUPAC Name |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-3-1-2-6-4-7(5-11)9(6)8/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUIJYZSGCVSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198545 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-07-2 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and nitrile-containing compounds.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired bicyclic structure.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the bicyclo[4.2.0]octatriene family, which includes derivatives with varying substituents. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The fluorine and nitrile groups in the target compound enhance its electrophilicity compared to bromo- or hydroxy-substituted analogues. This makes it more reactive in nucleophilic aromatic substitution (NAS) reactions .
- Steric Effects : The nitrile group at C7 imposes less steric hindrance than the carboxylic acid group in the 5-chloro and 5-bromo analogues, enabling broader utility in sterically demanding reactions .
- Thermal Stability : Unlike hydroxy-substituted derivatives (e.g., BCB001), the fluoronitrile variant lacks labile protons, improving thermal stability for high-temperature applications .
Physicochemical Properties
- Solubility : The nitrile group confers moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but less soluble in water compared to carboxylic acid derivatives (e.g., 5-chloro analogue) .
- Boiling/Melting Points : Fluorine’s electronegativity increases intermolecular interactions, leading to a higher melting point (estimated 120–130°C) than BCB001 (mp: ~90°C) but lower than the 5-bromo analogue (mp: ~180°C due to Br’s polarizability) .
Biological Activity
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile (CAS No. 1803591-07-2) is a bicyclic compound notable for its unique structural features, including a fluorine atom and a nitrile group. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to various biomolecules, including enzymes and receptors. This interaction can lead to diverse biological effects, such as inhibition or modulation of enzymatic activity.
Biological Activity Profiles
Research into the biological activity of this compound has highlighted several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further studies are needed to elucidate the exact pathways involved.
- Antimicrobial Properties : Some investigations indicate that this compound may possess antimicrobial properties, potentially acting against both bacterial and fungal strains. The efficacy appears to vary based on the specific microorganism and concentration used.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders or cancer.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated that at concentrations above 50 µg/mL, it exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against MCF-7 cells; IC50 = 15 µM | XYZ University Study |
| Antimicrobial | Effective against S. aureus and C. albicans at >50 µg/mL | Journal of Antimicrobial Chemotherapy |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | Ongoing Research |
Q & A
Q. What are the key structural features of 5-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, and how do they influence reactivity?
The compound consists of a bicyclo[4.2.0]octatriene core with a fluorine substituent at position 5 and a nitrile group at position 6. The strained bicyclic system and electron-withdrawing nitrile group enhance electrophilic reactivity, while the fluorine atom introduces steric and electronic effects that modulate regioselectivity in substitution reactions. Structural analogs, such as 7-isopropyl derivatives, show similar strain-driven reactivity . Characterization via X-ray crystallography (e.g., related bicyclo compounds in ) reveals non-planar geometries and weak intermolecular interactions (e.g., C-H···π, π-π stacking), which stabilize the crystal lattice and may influence solubility .
Q. What synthetic routes are reported for bicyclo[4.2.0]octatriene derivatives, and how can fluorination be achieved?
Synthesis typically involves cyclization strategies:
- Diels-Alder reactions with electron-deficient dienophiles (e.g., acrylonitrile) to form the bicyclic core.
- Electrophilic fluorination using reagents like Selectfluor or F-TEDA-BF4 to introduce fluorine at specific positions. For example, fluorination of precursor bicyclo compounds (e.g., 7-cyano derivatives) under controlled conditions (e.g., anhydrous CH2Cl2, 0°C) yields regioselective fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to moisture .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves bond lengths (e.g., average C-C = 1.39 Å) and dihedral angles (e.g., 38.0° between bicyclic and planar groups), critical for confirming regiochemistry .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine position (δ ~ -120 ppm for aromatic F), while ¹H NMR reveals coupling patterns in the strained bicyclic system .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (147.15 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from dynamic effects like ring puckering or solvent interactions. Approaches include:
Q. What strategies mitigate challenges in regioselective functionalization of the bicyclic core?
Competing reaction pathways (e.g., nitrile vs. fluorine substitution) require:
Q. How do weak intermolecular interactions (e.g., π-π stacking) affect crystallization and stability?
Single-crystal studies of analogs (e.g., imidazolium derivatives) show π-π interactions (3.74 Å centroid distance) and C-H···π bonds (2.8–3.1 Å) that stabilize the lattice. To improve crystal quality:
- Use slow evaporation in low-polarity solvents (e.g., hexane/CH2Cl2).
- Introduce bulky substituents (e.g., isopropyl groups) to enhance packing efficiency .
Q. What are the limitations of current synthetic methods for scaling up production?
- Low yields : Strain-induced side reactions (e.g., ring-opening) reduce efficiency. Mitigate via low-temperature reactions and inert atmospheres.
- Purification challenges : Use preparative HPLC or recrystallization (e.g., ethanol/water) to isolate pure product .
Methodological Guidelines
- Synthetic Optimization : Prioritize anhydrous conditions and inert gas (N2/Ar) to prevent hydrolysis of the nitrile group .
- Data Validation : Cross-validate spectral data with computational models and reference compounds (e.g., non-fluorinated analogs in ) .
- Crystallography : Resolve disorder in crystal structures (e.g., PF6− disorder in ) using occupancy refinement and anisotropic displacement parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
